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molecular formula C25H31F3N2O2S B8666295 2-Trifluoromethyl-10-(3-(4-(1,2-dimethyl-2-hydroxyethoxy)piperidino)propyl)phenothiazine CAS No. 40255-60-5

2-Trifluoromethyl-10-(3-(4-(1,2-dimethyl-2-hydroxyethoxy)piperidino)propyl)phenothiazine

Cat. No. B8666295
M. Wt: 480.6 g/mol
InChI Key: DYENOPPOORXARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04018922

Procedure details

22.5 g (0.15 mole) of sodium iodide were added to a solution of 51.5 g (0.15 mole) of 10-(3-chloropropyl)-2-trifluoromethyl-phenothiazine in 400 ml of methyl ethyl ketone followed by the addition of 15.2 g (0.15 mole) of triethylamine and then 26 g (0.15 mole) of 1,2-dimethyl-2-(4-piperidyloxy)-ethanol. The mixture was then refluxed for 20 hours and after cooling, the precipitate formed was removed by vacuum filtration. The filtrate was evaporated to dryness and the oil residue was chromatographed over 1 kg of neutral alumina. Elution with ethyl acetate gave 34.5 g (48% yield) of 2-trifluoromethyl-10-[3-(4-[1,2-dimethyl-2-hydroxyethoxy]-piperidino)-propyl]-phenothiazine in the form of a clear amber oil.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
1,2-dimethyl-2-(4-piperidyloxy)-ethanol
Quantity
26 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[Na+].Cl[CH2:4][CH2:5][CH2:6][N:7]1[C:20]2[CH:19]=[C:18]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:16][C:15]=2[S:14][C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2.C(N(CC)CC)C.[CH3:32][CH:33]([OH:43])[CH:34]([CH3:42])[O:35][CH:36]1[CH2:41][CH2:40][NH:39][CH2:38][CH2:37]1>C(C(C)=O)C>[F:22][C:21]([F:24])([F:23])[C:18]1[CH:17]=[CH:16][C:15]2[S:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[N:7]([CH2:6][CH2:5][CH2:4][N:39]3[CH2:40][CH2:41][CH:36]([O:35][CH:34]([CH3:42])[CH:33]([CH3:32])[OH:43])[CH2:37][CH2:38]3)[C:20]=2[CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
51.5 g
Type
reactant
Smiles
ClCCCN1C2=CC=CC=C2SC=2C=CC(=CC12)C(F)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
1,2-dimethyl-2-(4-piperidyloxy)-ethanol
Quantity
26 g
Type
reactant
Smiles
CC(C(OC1CCNCC1)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the oil residue was chromatographed over 1 kg of neutral alumina
WASH
Type
WASH
Details
Elution with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=2N(C3=CC=CC=C3SC2C=C1)CCCN1CCC(CC1)OC(C(O)C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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